The synthesis of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy)ethyl]piperidine-3-carboxylic acid, the free acid form of the oxalate salt, has been reported. [] The synthesis involves a multi-step process starting from commercially available precursors.
Step 4: Cleavage of the ester moiety to yield the final product: (±)-(2-((4-(2-[18F]fluoroethoxy)phenyl)bis(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid. []
1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy)ethyl]piperidine-3-carboxylic acid, the free acid of the oxalate salt, is designed as a potential PET ligand for the GABA transporter subtype GAT-3. [] While the specific mechanism of action was not elaborated upon in the provided literature, it can be inferred that the compound binds to GAT-3, possibly competing with GABA for its binding site. This interaction could inhibit GABA uptake by GAT-3, leading to increased GABAergic neurotransmission.
The primary application of 1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy)ethyl]piperidine-3-carboxylic acid, the free acid form of the oxalate, is as a potential PET ligand for studying GABAergic neurotransmission in vivo. [] It shows a maximum brain uptake after 1 hour post-injection in BALB/c mice. [] Further research is needed to fully explore its potential as a PET ligand and its application in studying GABAergic neurotransmission.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4